1-Fluoro-3-(1-isocyanatocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-(1-isocyanatocyclopropyl)benzene is an organic compound with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol This compound features a benzene ring substituted with a fluoro group and a cyclopropyl group bearing an isocyanate functional group
Vorbereitungsmethoden
The synthesis of 1-Fluoro-3-(1-isocyanatocyclopropyl)benzene typically involves the following steps:
Fluorination: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Isocyanate Formation: The isocyanate group can be introduced by reacting the corresponding amine with phosgene or triphosgene under controlled conditions.
Analyse Chemischer Reaktionen
1-Fluoro-3-(1-isocyanatocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring systems.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-(1-isocyanatocyclopropyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-(1-isocyanatocyclopropyl)benzene involves its reactive functional groups:
Isocyanate Group: The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds with proteins or other biomolecules.
Fluoro Group: The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.
Cyclopropyl Group: The cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-(1-isocyanatocyclopropyl)benzene can be compared with other similar compounds:
1-Fluoro-4-(1-isocyanatocyclopropyl)benzene: This compound has a similar structure but with the fluoro group in a different position, leading to different reactivity and applications.
This compound:
Eigenschaften
Molekularformel |
C10H8FNO |
---|---|
Molekulargewicht |
177.17 g/mol |
IUPAC-Name |
1-fluoro-3-(1-isocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H8FNO/c11-9-3-1-2-8(6-9)10(4-5-10)12-7-13/h1-3,6H,4-5H2 |
InChI-Schlüssel |
AAAAROORUIPXFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC(=CC=C2)F)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.